Cas no 753502-60-2 (1-Bromo-2-chloro-4,5-dimethoxybenzene)

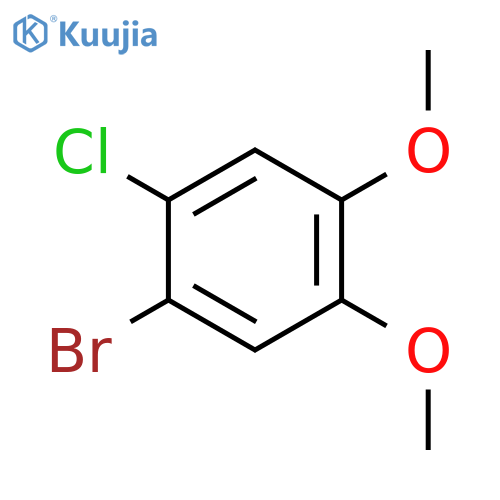

753502-60-2 structure

商品名:1-Bromo-2-chloro-4,5-dimethoxybenzene

CAS番号:753502-60-2

MF:C8H8BrClO2

メガワット:251.504920959473

MDL:MFCD11206290

CID:2801140

PubChem ID:43152911

1-Bromo-2-chloro-4,5-dimethoxybenzene 化学的及び物理的性質

名前と識別子

-

- 1-Bromo-2-chloro-4,5-dimethoxybenzene

- 753502-60-2

- 1-BROMO-2-CHLORO-4,5-DIMETHOXY-BENZENE

- DTXSID40655593

- CS-0191801

- EN300-7793357

- DFB50260

- E90463

- MFCD11206290

- DTXCID40606343

-

- MDL: MFCD11206290

- インチ: InChI=1S/C8H8BrClO2/c1-11-7-3-5(9)6(10)4-8(7)12-2/h3-4H,1-2H3

- InChIKey: BXXGRXCHOHYKGC-UHFFFAOYSA-N

計算された属性

- せいみつぶんしりょう: 249.93962g/mol

- どういたいしつりょう: 249.93962g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 2

- 重原子数: 12

- 回転可能化学結合数: 2

- 複雑さ: 145

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 3.2

- トポロジー分子極性表面積: 18.5Ų

1-Bromo-2-chloro-4,5-dimethoxybenzene 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| TRC | B683958-250mg |

1-Bromo-2-chloro-4,5-dimethoxybenzene |

753502-60-2 | 250mg |

$ 75.00 | 2023-04-18 | ||

| abcr | AB567246-10 g |

1-Bromo-2-chloro-4,5-dimethoxybenzene; . |

753502-60-2 | 10g |

€876.80 | 2023-04-13 | ||

| abcr | AB567246-250mg |

1-Bromo-2-chloro-4,5-dimethoxybenzene; . |

753502-60-2 | 250mg |

€141.70 | 2024-08-02 | ||

| 1PlusChem | 1P005MJ3-500mg |

1-BROMO-2-CHLORO-4,5-DIMETHOXY-BENZENE |

753502-60-2 | 95% | 500mg |

$297.00 | 2024-04-21 | |

| 1PlusChem | 1P005MJ3-2.5g |

1-BROMO-2-CHLORO-4,5-DIMETHOXY-BENZENE |

753502-60-2 | 95% | 2.5g |

$752.00 | 2024-04-21 | |

| 1PlusChem | 1P005MJ3-100mg |

1-BROMO-2-CHLORO-4,5-DIMETHOXY-BENZENE |

753502-60-2 | 95% | 100mg |

$148.00 | 2024-04-21 | |

| Ambeed | A738940-1g |

1-Bromo-2-chloro-4,5-dimethoxybenzene |

753502-60-2 | 97% | 1g |

$129.0 | 2024-04-17 | |

| 1PlusChem | 1P005MJ3-1g |

1-BROMO-2-CHLORO-4,5-DIMETHOXY-BENZENE |

753502-60-2 | 95% | 1g |

$401.00 | 2024-04-21 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1262471-500mg |

1-Bromo-2-chloro-4,5-dimethoxybenzene |

753502-60-2 | 98% | 500mg |

¥904.00 | 2024-07-28 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1262471-1g |

1-Bromo-2-chloro-4,5-dimethoxybenzene |

753502-60-2 | 98% | 1g |

¥1297.00 | 2024-07-28 |

1-Bromo-2-chloro-4,5-dimethoxybenzene 関連文献

-

Deshetti Jampaiah,Katie M. Tur,Samuel J. Ippolito,Ylias M. Sabri,James Tardio,Suresh K. Bhargava,Benjaram M. Reddy RSC Adv., 2013,3, 12963-12974

-

Marleen Renders,Emily Miller,Curtis H. Lam,David M. Perrin Org. Biomol. Chem., 2017,15, 1980-1989

-

Guoqiang Li,Shicheng Yan,Zhiqiang Wang,Xiangyan Wang,Zhaosheng Li,Jinhua Ye,Zhigang Zou Dalton Trans., 2009, 8519-8524

-

Xiaoyu Qiu,Gengtao Fu,Yue Zhao,Yawen Tang,Yu Chen,Tianhong Lu J. Mater. Chem. A, 2013,1, 14874-14878

753502-60-2 (1-Bromo-2-chloro-4,5-dimethoxybenzene) 関連製品

- 1038280-79-3(1-(2-bromophenyl)ethyl(3-methoxypropyl)amine)

- 99975-19-6(Butanoic acid, 4-bromo-2,2-diethyl-3-oxo-, ethyl ester)

- 1848867-70-8(1-[(2R,6S)-2,6-Dimethylmorpholin-4-yl]-3-fluoropropan-2-ol)

- 2016446-36-7(2-methyl-2-(thiophen-2-yl)methylbutanal)

- 851195-35-2(1H-Pyrrole-2-carboxylicacid, 3-(4-bromophenyl)-4-cyano-5-ethyl-1-methyl-, ethyl ester)

- 478518-87-5(N-1-13CAcetyl-D-glucosamine)

- 1483263-48-4(4-(2,5-dichlorothiophen-3-yl)butan-1-amine)

- 1361488-25-6(4'-(Chloromethyl)-2,4,6,2'-tetrachlorobiphenyl)

- 124-83-4((1R,3S)-Camphoric Acid)

- 2411246-29-0(N-[6-(5-Bromofuran-2-yl)pyrimidin-4-yl]-2-chloroacetamide)

推奨される供給者

Amadis Chemical Company Limited

(CAS:753502-60-2)1-Bromo-2-chloro-4,5-dimethoxybenzene

清らかである:99%/99%/99%

はかる:5g/10g/25g

価格 ($):380.0/623.0/1194.0